![molecular formula C21H25NO3 B4301166 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Overview
Description
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as TTA, is a chemical compound that has been widely used in scientific research. It is a synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid activates PPAR by binding to its ligand-binding domain. This leads to a conformational change that allows PPAR to bind to DNA and regulate gene expression. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to selectively activate PPARα, which is primarily expressed in the liver, and PPARγ, which is primarily expressed in adipose tissue.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its high selectivity for PPARα and PPARγ. This allows researchers to selectively study the effects of activating these receptors without affecting other pathways. However, 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has a relatively short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid research. One area of interest is the development of more potent and selective PPAR agonists. Another area of interest is the use of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in the treatment of metabolic disorders such as diabetes and obesity. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid may also have potential as a therapeutic agent for certain types of cancer. Further research is needed to fully understand the potential of 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid and other PPAR agonists in these areas.
Scientific Research Applications
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been used extensively in scientific research due to its ability to activate PPAR. PPAR is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. 3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a variety of effects on these processes, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-6-5-7-16(12-14)20(25)22-18(13-19(23)24)15-8-10-17(11-9-15)21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBTNKDPWXQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.